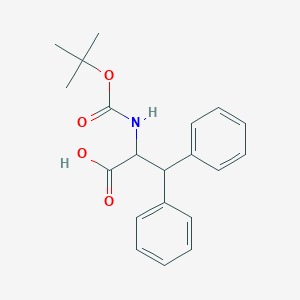

2-Boc-amino-3,3-diphenyl propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds demonstrates the versatility of Boc-protected amino acids in peptide synthesis. For example, a derivative of 2-amino-6-mercaptohexanoic acid suitable for Boc solid phase synthesis has been prepared, showcasing the stability to acidolysis and the convenient deprotection by treatment with diphenyl sulfoxide and trichloromethylsilane (Adeva et al., 1995). This highlights the potential pathways for synthesizing complex molecules, including 2-Boc-amino-3,3-diphenyl propionic acid, using Boc protection strategies.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2-Boc-amino-3,3-diphenyl propionic acid reveals insights into their configuration and stability. For instance, studies on the crystal structure of N-8-(diphenyl-hydroxy-2-aminomethylpyridine)borane provide valuable information on bond distances and the stabilization of cyclic adducts in solid states, which is relevant for understanding the structural features of Boc-amino acids (Andrade-López et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of Boc-protected amino acids and their derivatives are of great interest. Research on the carbon boron bonds cleavage by amino acids to yield diphenylborinic acid, which forms mixed anhydrides with amino acids in good yields, sheds light on the reactivity of such compounds (Baum, 1970). This is crucial for understanding the chemical behavior of 2-Boc-amino-3,3-diphenyl propionic acid in various reactions.

Physical Properties Analysis

The physical properties of Boc-protected amino acid derivatives, such as solubility, melting point, and stability, are essential for their application in synthesis and material science. Although specific data on 2-Boc-amino-3,3-diphenyl propionic acid were not found, studies on similar compounds can provide a basis for predicting its physical properties and behavior in different environments.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and compatibility with various solvents and reagents, is vital for employing 2-Boc-amino-3,3-diphenyl propionic acid in synthetic routes. The synthesis and reactivity of tert-Butyl 2-[(Benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate offer insights into the orthogonal protection strategies and reactivity patterns of Boc-protected amino acids (Hsiao, 1998), relevant for understanding the chemical properties of 2-Boc-amino-3,3-diphenyl propionic acid.

科学的研究の応用

Use in Peptide Synthesis

- Scientific Field: Biochemistry

- Application Summary: The Boc group (tert-butoxycarbonyl) is commonly used in peptide synthesis as a protecting group for amino functions . The compound “2-Boc-amino-3,3-diphenyl propionic acid” can be used in this context .

- Method of Application: The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate in the presence of a base . The Boc-protected amino acid can then be incorporated into a peptide chain through standard peptide coupling reactions .

- Results/Outcomes: The Boc group can be selectively removed under mild acidic conditions, allowing for the selective deprotection of amino functions in the presence of other sensitive functional groups .

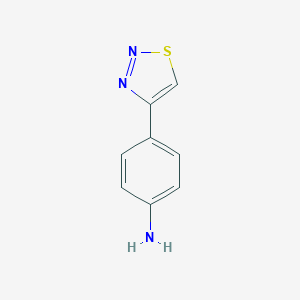

Use as a Tag Carrier

- Scientific Field: Bioconjugate Chemistry

- Application Summary: The compound can be used as a lysine residue for carrying a tag moiety such as a fluorescent dye, a quencher, or biotin .

- Method of Application: The specific method of application would depend on the nature of the tag being attached. Generally, this would involve a coupling reaction between the amino group of the “2-Boc-amino-3,3-diphenyl propionic acid” and the tag molecule .

- Results/Outcomes: The resulting conjugate can be used in various applications, such as fluorescence imaging or affinity purification .

Dual Protection of Amino Functions

- Scientific Field: Organic Chemistry

- Application Summary: The compound can be used for dual protection of amino functions, which is a common strategy in organic synthesis .

- Method of Application: The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-protected amine can then be further functionalized .

- Results/Outcomes: The dual protection strategy allows for selective functionalization of amines, which can be useful in the synthesis of complex organic molecules .

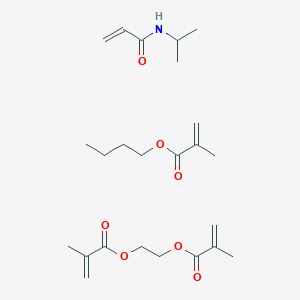

Use in Block Copolymer Synthesis

- Scientific Field: Polymer Chemistry

- Application Summary: The compound can be used in the synthesis of block copolymers, which are polymers composed of two or more different types of monomers .

- Method of Application: The specific method of application would depend on the nature of the other monomers being used. Generally, this would involve a polymerization reaction in which the “2-Boc-amino-3,3-diphenyl propionic acid” is incorporated into the polymer chain .

- Results/Outcomes: The resulting block copolymers can have unique properties and can be used in various applications, such as drug delivery or materials science .

Use in the Synthesis of Multifunctional Targets

- Scientific Field: Organic Chemistry

- Application Summary: The compound can be used in the synthesis of multifunctional targets .

- Method of Application: The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-protected amine can then be further functionalized .

- Results/Outcomes: The dual protection strategy allows for selective functionalization of amines, which can be useful in the synthesis of complex organic molecules .

Use in the Synthesis of Amphiphilic Block Copolymers

- Scientific Field: Polymer Chemistry

- Application Summary: The compound can be used in the synthesis of amphiphilic block copolymers, which are polymers composed of two or more different types of monomers .

- Method of Application: The specific method of application would depend on the nature of the other monomers being used. Generally, this would involve a polymerization reaction in which the “2-Boc-amino-3,3-diphenyl propionic acid” is incorporated into the polymer chain .

- Results/Outcomes: The resulting block copolymers can have unique properties and can be used in various applications, such as drug delivery or materials science .

Safety And Hazards

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDOLCFYZSNQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

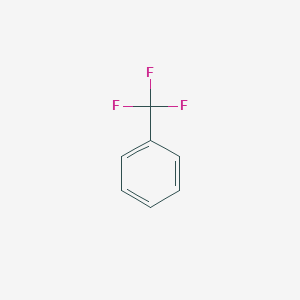

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392945 |

Source

|

| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Boc-amino-3,3-diphenyl propionic acid | |

CAS RN |

119363-63-2 |

Source

|

| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)

![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)

![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)

![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)